(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone
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Description
Scientific Research Applications
Synthesis and Structural Exploration
Practical Synthesis and Pharmaceutical Applications : A commercial synthesis was developed for a key starting material related to the chemical family of (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone, demonstrating its role in the pharmaceutical industry as a phase 2 investigational drug candidate at Eli Lilly and Company. This synthesis involved key steps like resolution of a morpholine amide intermediate and a high-yielding Grignard reaction, showcasing its importance in creating effective pharmaceutical intermediates (Kopach et al., 2009).
Copper(I) Iodide-catalyzed Synthesis for Estrogen Receptor Modulators : Research on the synthesis of 1-benzothiophen-2-amines, which are structurally similar to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone, has implications for creating analogs of selective estrogen receptor modulators like Raloxifene. These synthetic methods provide a foundation for the development of new therapeutic agents (Petrov, Popova, & Androsov, 2015).
Pharmacological Potential
Antiproliferative Activity and Structural Characterization : A compound closely related to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone was synthesized and evaluated for its antiproliferative activity. The study involved detailed structural characterization using techniques like IR, NMR, and X-ray diffraction, highlighting the compound's potential in cancer research (Benaka Prasad et al., 2018).
Antioxidant Properties : The synthesis and evaluation of derivatives similar to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone revealed significant antioxidant properties. This research indicates the potential use of such compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQTENCLAUKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320200 |
Source
|
Record name | (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439107-98-9 |
Source
|
Record name | (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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